molecular formula C15H16BrNO3S B12275165 Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]- CAS No. 885518-13-8

Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]-

Cat. No.: B12275165
CAS No.: 885518-13-8
M. Wt: 370.3 g/mol
InChI Key: HNTMKGDFGSMDGY-UHFFFAOYSA-N
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Description

Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]- is a complex organic compound with a unique structure that includes a brominated ethanone group and a sulfonyl-substituted pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]- typically involves multi-step organic reactions. One common method includes the bromination of a precursor ethanone compound, followed by the introduction of the sulfonyl and pyrrole groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ethanone derivatives, while oxidation and reduction reactions can produce different functionalized compounds.

Scientific Research Applications

Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]- involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]- is unique due to its specific substitution pattern and the presence of both bromine and sulfonyl groups

Properties

CAS No.

885518-13-8

Molecular Formula

C15H16BrNO3S

Molecular Weight

370.3 g/mol

IUPAC Name

2-bromo-1-[2,4-dimethyl-1-(4-methylphenyl)sulfonylpyrrol-3-yl]ethanone

InChI

InChI=1S/C15H16BrNO3S/c1-10-4-6-13(7-5-10)21(19,20)17-9-11(2)15(12(17)3)14(18)8-16/h4-7,9H,8H2,1-3H3

InChI Key

HNTMKGDFGSMDGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=C2C)C(=O)CBr)C

Origin of Product

United States

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